2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol
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Overview
Description
2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group, a propan-2-ylpyrazolyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Substitution with Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of Propan-2-ylpyrazolyl Group: This step involves the alkylation of the piperazine ring with a propan-2-ylpyrazolyl derivative.
Attachment of Ethanol Moiety: The final step involves the reaction of the substituted piperazine with an appropriate ethanol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The difluorophenyl group can be reduced to form a non-fluorinated phenyl group.
Substitution: The piperazine ring can undergo various substitution reactions, including alkylation and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Alkylation can be achieved using alkyl halides, while acylation can be performed using acyl chlorides or anhydrides.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of non-fluorinated phenyl derivatives.
Substitution: Formation of various alkylated or acylated piperazine derivatives.
Scientific Research Applications
2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used for its antiseptic effects.
Uniqueness
2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl and propan-2-ylpyrazolyl groups, in particular, may enhance its binding affinity and selectivity for certain molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-4-[(1-propan-2-ylpyrazol-4-yl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2N4O/c1-15(2)26-13-17(10-23-26)11-24-6-7-25(18(14-24)5-8-27)12-16-3-4-19(21)20(22)9-16/h3-4,9-10,13,15,18,27H,5-8,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRYYXYZWBGVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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